molecular formula C19H39O3PS B14587003 Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate CAS No. 61499-99-8

Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate

Cat. No.: B14587003
CAS No.: 61499-99-8
M. Wt: 378.6 g/mol
InChI Key: BVQUIQLLMCYDMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate is an organophosphorus compound with a unique structure that combines a phosphonate group with a cyclohexyl ring and a nonylsulfanyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate typically involves a multi-step process. One common method includes the reaction of cyclohexylphosphonic dichloride with ethyl 2-(nonylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the nonylsulfanyl chain can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphonate group can be reduced to phosphine derivatives under specific conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various alkyl or aryl substituted phosphonates.

Scientific Research Applications

Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the nonylsulfanyl chain can interact with hydrophobic regions of proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclohexylphosphonate: Lacks the nonylsulfanyl chain, resulting in different chemical properties and applications.

    2-(Nonylsulfanyl)ethyl phosphonate: Does not contain the cyclohexyl ring, affecting its reactivity and biological interactions.

    Cyclohexylphosphonic acid: A simpler structure without the ethyl and nonylsulfanyl groups, leading to distinct chemical behavior.

Uniqueness

Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate is unique due to its combination of a phosphonate group, a cyclohexyl ring, and a nonylsulfanyl chain. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61499-99-8

Molecular Formula

C19H39O3PS

Molecular Weight

378.6 g/mol

IUPAC Name

[ethoxy(2-nonylsulfanylethoxy)phosphoryl]cyclohexane

InChI

InChI=1S/C19H39O3PS/c1-3-5-6-7-8-9-13-17-24-18-16-22-23(20,21-4-2)19-14-11-10-12-15-19/h19H,3-18H2,1-2H3

InChI Key

BVQUIQLLMCYDMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSCCOP(=O)(C1CCCCC1)OCC

Origin of Product

United States

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